molecular formula C15H12N2O3 B14507828 5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid CAS No. 64101-20-8

5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid

Cat. No.: B14507828
CAS No.: 64101-20-8
M. Wt: 268.27 g/mol
InChI Key: QKCMXJUHELOKSW-UHFFFAOYSA-N
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Description

5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid is an organic compound that features a cyano group, a phenyl group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with a cyano-substituted benzylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxybenzoic acid moiety can engage in chelation with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-hydroxybenzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 5-Cyano-2-hydroxybenzoic acid

Uniqueness

5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid is unique due to the presence of both a cyano group and a phenyl group attached to the amino moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

64101-20-8

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-[[cyano(phenyl)methyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H12N2O3/c16-9-13(10-4-2-1-3-5-10)17-11-6-7-14(18)12(8-11)15(19)20/h1-8,13,17-18H,(H,19,20)

InChI Key

QKCMXJUHELOKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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